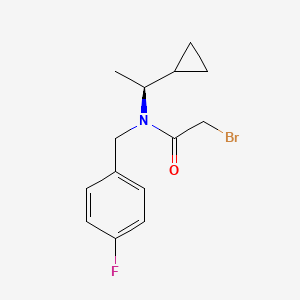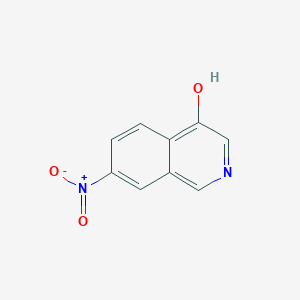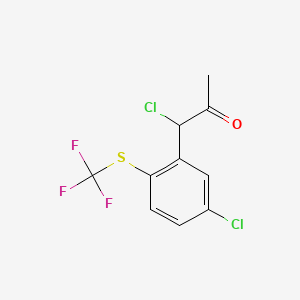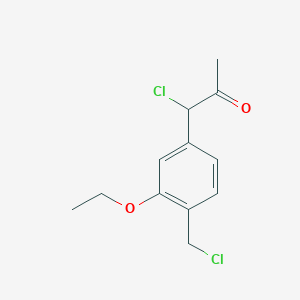
1-Chloro-1-(4-(chloromethyl)-3-ethoxyphenyl)propan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Chloro-1-(4-(chloromethyl)-3-ethoxyphenyl)propan-2-one is an organic compound with a complex structure that includes a chlorinated phenyl ring and a propanone group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-1-(4-(chloromethyl)-3-ethoxyphenyl)propan-2-one typically involves the chlorination of a precursor compound. One common method is the reaction of 4-(chloromethyl)-3-ethoxybenzaldehyde with chloroacetone in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
1-Chloro-1-(4-(chloromethyl)-3-ethoxyphenyl)propan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The ethoxy group can be oxidized to a carboxylic acid under strong oxidizing conditions.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Major Products
Substitution: Formation of substituted derivatives such as azides or thiocyanates.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
科学研究应用
1-Chloro-1-(4-(chloromethyl)-3-ethoxyphenyl)propan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactivity with nucleophiles.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-Chloro-1-(4-(chloromethyl)-3-ethoxyphenyl)propan-2-one involves its reactivity with nucleophiles. The chlorine atoms act as leaving groups, allowing the compound to form covalent bonds with nucleophilic sites on biomolecules or other substrates. This reactivity can be harnessed in the design of enzyme inhibitors or other bioactive compounds.
相似化合物的比较
Similar Compounds
- 1-Chloro-1-(4-(chloromethyl)-2-mercaptophenyl)propan-2-one
- 1-Chloro-1-(4-methoxyphenyl)propan-2-one
- 1-Chloro-2-propanol
Uniqueness
1-Chloro-1-(4-(chloromethyl)-3-ethoxyphenyl)propan-2-one is unique due to the presence of both a chloromethyl and an ethoxy group on the phenyl ring. This combination of functional groups imparts distinct reactivity and potential for diverse applications compared to its analogs.
属性
分子式 |
C12H14Cl2O2 |
|---|---|
分子量 |
261.14 g/mol |
IUPAC 名称 |
1-chloro-1-[4-(chloromethyl)-3-ethoxyphenyl]propan-2-one |
InChI |
InChI=1S/C12H14Cl2O2/c1-3-16-11-6-9(12(14)8(2)15)4-5-10(11)7-13/h4-6,12H,3,7H2,1-2H3 |
InChI 键 |
KJZABCMAQCIJDN-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=C(C=CC(=C1)C(C(=O)C)Cl)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-((R)-1-((S)-3a-benzyl-2-methyl-3-oxo-2,3,3a,4,6,7-hexahydropyrazolo[4,3-c]pyridin-5-yl)-3-(benzyloxy)-1-oxopropan-2-ylamino)-2-methyl-1-oxopropan-2-aminium](/img/structure/B14034650.png)

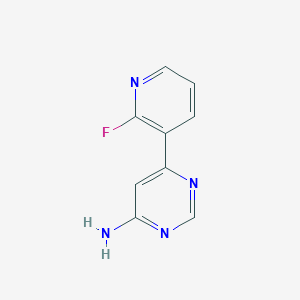

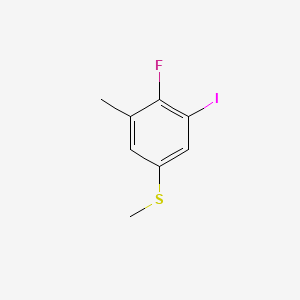

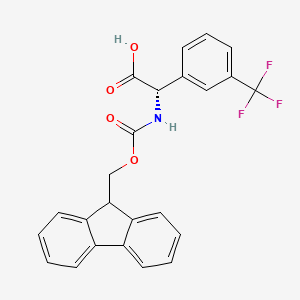
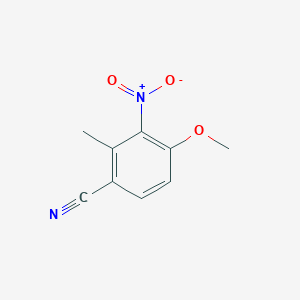
![(2-Chloro-3-(trifluoromethyl)phenyl)(1-(5-fluoropyridin-2-YL)-1,4,6,7-tetrahydro-5H-imidazo[4,5-C]pyridin-5-YL)methanone](/img/structure/B14034701.png)
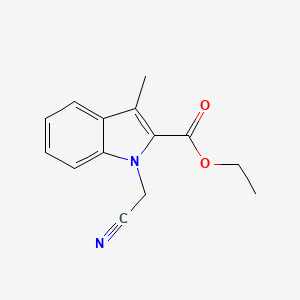
![8-Ethyl-6-oxa-9-azaspiro[4.5]decane](/img/structure/B14034716.png)
